molecular formula C21H23FN6O3 B2707282 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019102-27-2

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2707282
CAS No.: 1019102-27-2
M. Wt: 426.452
InChI Key: HJJVVWZSHRCURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8‐Benzyltetrahydropyrazino[2,1‐f]purinediones have been designed as tricyclic xanthine derivatives to improve water solubility, evaluated for adenosine receptor (AR) subtypes, and their ability to inhibit monoamine oxidases (MAO). These compounds show promise as multitarget-directed ligands, offering potential advantages over single-target therapeutics for neurodegenerative diseases treatment. One compound, specifically 8‐(2,4‐dichloro‐5‐fluorobenzyl)‐1,3‐dimethyl‐6,7,8,9‐tetrahydropyrazino[2,1‐f]purine‐2,4(1H,3H)‐dione, exhibited potent dual-target AR antagonistic properties and significant MAO-B inhibition, suggesting its utility in preclinical studies for neurodegenerative conditions (Brunschweiger et al., 2014).

Antimycobacterial Agents

Research into 6-(2-furyl)-9-(p-methoxybenzyl)purines with various substituents has shown significant inhibition of Mycobacterium tuberculosis growth in vitro. These findings indicate the potential of these compounds as novel antimycobacterial agents. Notably, 2-methyl-6-furyl-9-(p-methoxybenzyl)purine demonstrated high activity and selectivity, with low toxicity towards mammalian cells, highlighting its promise as a drug candidate for tuberculosis treatment (Braendvang & Gundersen, 2007).

Analgesic and Anti-inflammatory Agents

A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been synthesized and evaluated for analgesic and anti-inflammatory properties. Some compounds, particularly benzylamide and 4-phenylpiperazinamide derivatives, exhibited significantly higher activity than acetylsalicylic acid in in vivo models, indicating their potential as new classes of analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Anticancer Agents

Pyrano[2,3-f]chromene-4,8-dione derivatives , inspired by a hit compound, have been synthesized and evaluated for their anticancer activities against several human cancer cell lines. These derivatives, particularly those with specific substituents, have shown promising anticancer activities, suggesting their potential as novel anticancer agents. This research emphasizes the utility of structure-activity relationships (SARs) in developing more potent anticancer agents with drug-like properties (Hongshuang et al., 2017).

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(27(20)12-15-7-5-6-8-16(15)22)19(29)26(9-10-31-4)21(30)25(18)3/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJVVWZSHRCURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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